molecular formula C22H19N5O3 B15138863 A1/A3 AR antagonist 3

A1/A3 AR antagonist 3

Cat. No.: B15138863
M. Wt: 401.4 g/mol
InChI Key: QGDXZJBGCQOZLE-UHFFFAOYSA-N
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Description

A1/A3 Adenosine Receptor Antagonist 3 is a dual antagonist that targets both A1 and A3 adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological processes, including cardiovascular function, immune response, and neural activity. The compound demonstrates high affinity within the low-micromolar to nanomolar range, making it a potent tool for research in chronic heart diseases and other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A1/A3 Adenosine Receptor Antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but typically involves:

    Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.

    Functionalization: Introduction of various functional groups to enhance binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods: Industrial production of A1/A3 Adenosine Receptor Antagonist 3 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Automation: Employing automated systems for reaction monitoring and control to ensure consistency and efficiency.

    Quality control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: A1/A3 Adenosine Receptor Antagonist 3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

A1/A3 Adenosine Receptor Antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

A1/A3 Adenosine Receptor Antagonist 3 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are normally activated by adenosine binding. The molecular targets include the G protein-coupled receptors A1 and A3, which are involved in various physiological processes such as modulation of neurotransmitter release, regulation of heart rate, and immune response .

Comparison with Similar Compounds

Uniqueness: A1/A3 Adenosine Receptor Antagonist 3 is unique in its dual targeting of both A1 and A3 adenosine receptors, providing a broader range of potential therapeutic applications compared to compounds that target only one receptor subtype. This dual antagonism allows for more comprehensive modulation of adenosine-mediated physiological processes, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

3-phenyl-7-(3,4,5-trimethoxyanilino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H19N5O3/c1-28-17-10-14(11-18(29-2)21(17)30-3)24-22-20-16(9-15(12-23)25-22)19(26-27-20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,24,25)(H,26,27)

InChI Key

QGDXZJBGCQOZLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=CC3=C2NN=C3C4=CC=CC=C4)C#N

Origin of Product

United States

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